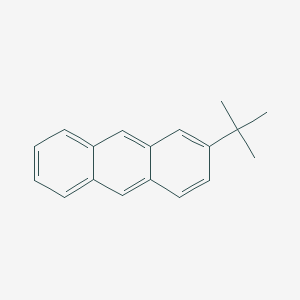

2-tert-Butylanthracene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-tert-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPXZSIKOVBSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066419 | |

| Record name | 2-tert-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-00-8 | |

| Record name | 2-tert-Butylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18801-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018801008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Materials Design:the Use of Computational Tools, Such As Density Functional Theory Dft , Will Be Crucial in Accelerating the Discovery of New Materials.mdpi.comby Simulating the Electronic and Optical Properties of Hypothetical Derivatives, Researchers Can Screen Candidates and Prioritize Synthetic Targets, Making the Material Discovery Process More Efficient and Targeted.

| Research Avenue | Specific Goal | Potential Impact |

| Next-Generation OLEDs | Develop deep-blue emitters with >99% color purity and >10,000-hour operational lifetimes. | Enable more energy-efficient and vibrant displays and solid-state lighting. |

| Molecular Sensing | Create selective fluorescent probes for heavy metal ions or specific biological markers. | Advance environmental monitoring and early-stage disease diagnostics. mdpi.com |

| Organic Photocatalysis | Design catalysts for light-driven degradation of pollutants or synthesis of fine chemicals. | Provide greener and more sustainable chemical manufacturing processes. |

| Computational Design | Establish a high-throughput screening protocol to predict the properties of new derivatives. | Accelerate the discovery of materials with tailored optoelectronic properties. mdpi.com |

Computational and Theoretical Investigations Applied to 2 Tert Butylanthracene Systems

Theoretical Studies on Cluster Anion Isomerism

Computational and theoretical investigations into 2-tert-butylanthracene systems have provided significant insights into the behavior of its molecular aggregates, particularly focusing on the isomerism of cluster anions. These studies are crucial for understanding the fundamental electronic properties and stability of larger molecular assemblies.

Elucidating the Electronic Structure Evolution in Molecular Aggregates

The evolution of the electronic structure from a single molecule to a bulk material can be investigated by studying molecular clusters. Anion photoelectron spectroscopy, complemented by computational methods, is a powerful tool for this purpose. In the case of this compound (2TBA) and related alkyl-substituted anthracenes, the electron affinities of their monomer anions are quite similar, falling within a narrow range. aip.org This suggests that the initial electronic character is comparable among these molecules.

However, as these molecules aggregate into clusters, their electronic structures begin to diverge. The size evolution of the photoelectron spectra for anionic clusters of 2TBA, denoted as (2TBA)n−, shows a distinct pattern when compared to unsubstituted anthracene (B1667546) (Ac)n− clusters. aip.org While the spectra for some alkyl-substituted anthracenes resemble those of anthracene under certain conditions, the spectra for (2TBA)n− clusters are clearly different. aip.org This indicates that the tert-butyl substituent plays a significant role in dictating the electronic structure of the molecular aggregates as they grow in size.

Computational approaches, such as Density Functional Theory (DFT), have been instrumental in interpreting these experimental findings. DFT calculations can accurately reproduce the electron affinities of the monomer anions and provide insights into the frontier molecular orbitals (HOMO and LUMO) that are involved in the formation of the anion and the subsequent electronic transitions. iaea.orgresearchgate.netsemanticscholar.org For anthracene derivatives, the addition of an electron to form an anion affects bond lengths, atomic charges, and the energies of these frontier orbitals. iaea.orgresearchgate.netsemanticscholar.org These computational models help to explain the shifts and changes observed in the photoelectron spectra as the cluster size increases, bridging the gap between molecular and bulk properties.

Differentiating Isomeric Forms (e.g., Monomeric vs. Multimeric Anion Cores)

Within anionic clusters of polycyclic aromatic hydrocarbons (PAHs), different isomeric forms can coexist. A key distinction is whether the negative charge is localized on a single molecule (a monomeric anion core) or distributed across multiple molecules (a multimeric anion core). The formation and stability of these isomers are influenced by factors such as the temperature and pressure conditions during cluster formation. aip.org

For instance, in anthracene cluster anions, it has been observed that different isomers can be preferentially produced based on the stagnation pressure in the experimental setup. aip.org One isomer, which is more stable, is thought to have the charge localized on a monomeric core, with surrounding neutral molecules providing solvation. Another isomeric form may involve a more delocalized charge distribution. The ability to form these different isomers is dependent on the potential for intermolecular rearrangements within the neutral clusters upon electron attachment. aip.org

While specific studies detailing the differentiation of monomeric versus multimeric anion cores exclusively for this compound are not extensively available, the principles derived from studies on anthracene and other PAHs are applicable. The bulky tert-butyl group in 2TBA would likely introduce steric hindrance, which could influence the preferred geometric arrangement of molecules within the cluster and, consequently, the nature of the anion core. Computational modeling of stacked PAH clusters has shown that achieving the most stable motifs is a complex optimization problem due to the strong anisotropy of the molecules. acs.org The presence of a large substituent like the tert-butyl group would add another layer of complexity to these potential energy surfaces, potentially favoring certain isomeric forms over others.

Computational Insights into Substituent Effects on Isomer Stability

The stability of different isomers within a molecular cluster is significantly influenced by the nature of the substituents on the aromatic core. The tert-butyl group on the anthracene ring is an alkyl group, which is generally considered to be electron-donating through an inductive effect. ddugu.ac.in This substituent effect can alter the electron distribution within the this compound molecule and influence how it interacts with neighboring molecules in a cluster.

Computational studies provide a framework for understanding these substituent effects on isomer stability. By calculating the interaction energies and thermodynamic stabilities of different cluster configurations, it is possible to predict which isomers are more likely to be observed. For aromatic compounds, electron-donating and electron-withdrawing groups can have a profound impact on the stability of charged species. youtube.comfiveable.me An electron-donating group like tert-butyl can influence the localization of the excess electron in the anion, thereby affecting the stability of both monomeric and multimeric anion cores.

Furthermore, the steric bulk of the tert-butyl group is a critical factor. In a closely packed molecular aggregate, the substituent's size and shape will impose geometric constraints. These steric interactions can either stabilize or destabilize certain isomeric arrangements. For example, the tert-butyl group might hinder the formation of a compact, parallel-stacked arrangement that might be favorable for unsubstituted anthracene, leading to a different, less dense, but more stable isomeric form for (2TBA)n− clusters. acs.org The interplay between the electronic effects (induction) and the steric effects of the tert-butyl group is a key area where computational chemistry can provide detailed insights into the relative stabilities of different cluster anion isomers. rsc.org

Research Applications in Advanced Functional Materials and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The intrinsic blue luminescence of the anthracene (B1667546) moiety makes its derivatives, including those of 2-tert-Butylanthracene, prime candidates for use in Organic Light-Emitting Diodes (OLEDs). Research has focused on harnessing and enhancing these properties to create high-performance devices for displays and solid-state lighting.

The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology. Derivatives of this compound have been synthesized to meet this challenge. By attaching various functional groups to the anthracene core, researchers have created a class of materials with strong deep-blue emission.

For instance, 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene (TPVAn) was developed as a blue-emitting material containing an anthracene core with two tetraphenylethylene (B103901) end-caps. encyclopedia.pub The sterically bulky peripheral groups contribute to its morphological stability. encyclopedia.pubnycu.edu.tw Similarly, researchers have designed and synthesized novel luminescent molecules by incorporating carbazole (B46965) and benzonitrile (B105546) moieties onto a 2,6-di-tert-butylanthracene (B1602227) core. rsc.org Two such examples are 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) and 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN). rsc.org

Other complex derivatives include TPA-TAn-DMAC and Cz-TAn-DMAC, which combine tert-butyl-modified anthracene with dimethyl acridine (B1665455) and either triphenylamine (B166846) or carbazole groups, respectively. rsc.org These materials have been shown to be efficient deep-blue emitters with bipolar carrier transport abilities. rsc.org Further examples include 2-tert-butyl-9,10-bis(9,9-dimethylfluorenyl) anthracene (TBMFA), 2-tert-butyl-9,10-bis[4-(2-naphthyl)phenyl] anthracene (TBDNPA), and 2-tert-butyl-9,10-bis[4-(9,9-dimethylfluorenyl)phenyl] anthracene (TBMFPA), which all utilize the anthracene unit to produce deep-blue emissions. encyclopedia.pub

A primary strategy to enhance the performance of anthracene-based emitters is the introduction of bulky substituents, such as the tert-butyl group. These groups increase the steric hindrance between molecules, which effectively reduces aggregation-caused quenching of excitons in the solid state. spie.org This leads to higher photoluminescence quantum yields in thin films. The modification of the anthracene core with various side units, such as tetraphenylethylene, carbazole, or dimethylfluorene, allows for fine-tuning of the emission color and improvement of the external quantum efficiency (EQE). encyclopedia.pubrsc.org

The performance of OLEDs based on these materials demonstrates the success of these strategies. For example, a non-doped OLED using TPVAn as the emitter exhibited a maximum EQE of 5.3% with saturated-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12). encyclopedia.pubnycu.edu.tw Devices based on the 2,6-di-tert-butylanthracene core have shown even higher efficiencies. A non-doped device with mCz-TAn-CN achieved a maximum EQE of 7.03% with CIE coordinates of (0.14, 0.12), while a doped device using m2Cz-TAn-CN produced a bluer emission at CIE (0.14, 0.09) with an outstanding EQE of 7.28%. rsc.org Similarly, devices based on TPA-TAn-DMAC and Cz-TAn-DMAC have achieved high EQEs of 4.9% and 4.8%, respectively, with deep-blue to blue CIE coordinates. rsc.org

| Emitting Material | Device Type | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |

|---|---|---|---|

| TPVAn | Non-doped | 5.3% | (0.14, 0.12) |

| mCz-TAn-CN | Non-doped | 7.03% | (0.14, 0.12) |

| m2Cz-TAn-CN | Doped | 7.28% | (0.14, 0.09) |

| TPA-TAn-DMAC | Non-doped | 4.9% | (0.14, 0.18) |

| Cz-TAn-DMAC | Doped | 4.8% | (0.15, 0.08) |

In fluorescent OLEDs, only 25% of the electrically generated excitons are in the emissive singlet state, while 75% are in the non-emissive triplet state. Triplet-triplet annihilation (TTA) is a crucial mechanism that allows for the conversion of these non-emissive triplets into emissive singlets, thereby significantly enhancing the device efficiency beyond the theoretical limit of conventional fluorescence. nih.govwikipedia.org Two triplet excitons interact to produce one singlet exciton (B1674681) and one ground state molecule. wikipedia.org

For devices using this compound derivatives, both non-doped and doped EML architectures have been explored. In a non-doped device, the emissive material itself also functions as the host. The TPVAn and mCz-TAn-CN based devices that achieved high efficiencies utilized a non-doped architecture. nycu.edu.twrsc.org In a doped architecture, the emitter is dispersed as a guest in a suitable host material. This can sometimes lead to improved performance and color purity, as seen in the m2Cz-TAn-CN based device. rsc.org The optimization of these device structures is key to maximizing the electroluminescence performance, including achieving high quantum efficiency, desired color coordinates, and low turn-on voltages.

Thermal and Morphological Stability in Organic Electronic Devices

For practical applications, organic electronic devices must exhibit long operational lifetimes and stability under various conditions. The thermal and morphological stability of the organic materials used is therefore of paramount importance. Amorphous thin films in OLEDs are prone to crystallization over time, especially when heated during operation, which can lead to device degradation and failure.

The thermal stability of a material is often assessed by two key parameters: the glass transition temperature (Tg) and the thermal decomposition temperature (Td). The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. A high Tg is desirable as it indicates that the material can withstand higher operating temperatures without morphological changes. Td is the temperature at which the material starts to chemically decompose.

The incorporation of bulky, sterically hindering groups like tert-butyl is a well-established strategy for increasing the Tg of organic molecules. encyclopedia.pub This is evident in several this compound derivatives developed for OLED applications. TPVAn, for example, possesses a high Tg of 155 °C, which contributes to its excellent morphological stability in devices. encyclopedia.pubnycu.edu.tw Other derivatives like TBMFA, TBDNPA, and TBMFPA also exhibit high glass transition temperatures, all equal to or exceeding 133 °C. encyclopedia.pub These high Tg values help to maintain the amorphous nature of the thin films, preventing crystallization and ensuring the longevity of the device. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard techniques used to measure Td and Tg, respectively. researchgate.net

| Compound | Glass Transition Temperature (Tg) |

|---|---|

| TPVAn | 155 °C |

| TBMFA | ≥ 133 °C |

| TBDNPA | ≥ 133 °C |

| TBMFPA | ≥ 133 °C |

Formation of High-Quality Amorphous Films and Morphological Robustness

The ability of an organic semiconductor to form stable, high-quality amorphous films is a critical attribute for the fabrication of reliable and reproducible electronic devices. Amorphous films, lacking long-range molecular order, can offer advantages such as isotropic electrical properties and smoother surfaces compared to their crystalline counterparts. The introduction of bulky substituents to a conjugated core is a well-established strategy to disrupt intermolecular packing and promote the formation of stable amorphous glasses.

The this compound molecule, with its sterically demanding tert-butyl group appended to the planar anthracene core, is designed to effectively hinder the close packing and crystallization that is typical of unsubstituted polycyclic aromatic hydrocarbons. This steric hindrance provided by the tert-butyl group is crucial in promoting the formation of uniform, amorphous thin films during vapor deposition or solution-casting processes. researchgate.net While direct studies detailing the amorphous film formation of this compound are not extensively documented in the reviewed literature, the principle is widely recognized in materials science. The bulky nature of the tert-butyl group increases the stability of molecules by providing steric protection, which can protect the molecule from rapid oxidation. researchgate.net

The morphological robustness of thin films is paramount for the long-term operational stability of organic electronic devices. Film dewetting, crystallization, and other morphological changes can lead to device degradation and failure. The presence of the tert-butyl group in this compound contributes significantly to the morphological stability of its films. By inhibiting crystallization, the tert-butyl group helps to maintain the amorphous state, even under thermal stress, which is a key factor for the longevity of devices. This kinetic stabilization is a known effect of bulky substituents in organic chemistry, often referred to as the "tert-butyl effect". researchgate.net

Table 1: Influence of Bulky Substituents on Film Morphology and Stability

| Feature | Unsubstituted Anthracene | This compound (Inferred Properties) | Rationale |

| Film Morphology | Tendency towards crystallinity | Predominantly amorphous | The bulky tert-butyl group disrupts π-π stacking, hindering crystallization. researchgate.net |

| Morphological Stability | Prone to crystallization and morphological changes over time | Enhanced stability against crystallization and dewetting | Steric hindrance provided by the tert-butyl group kinetically traps the molecules in an amorphous state. researchgate.net |

| Film Uniformity | Can form non-uniform polycrystalline films | Can form smooth, uniform amorphous films | Lack of grain boundaries in amorphous films leads to better surface uniformity. |

Role as a Versatile Building Block in Materials Synthesis

Precursor for Complex Molecular Architectures and Specialty Chemicals

This compound serves as a valuable and versatile building block in the synthesis of more complex molecular architectures and specialty chemicals. Its anthracene core provides a rigid, planar, and electronically active platform that can be further functionalized to create a wide array of derivatives with tailored properties. The tert-butyl group, while influencing the solubility and film-forming properties, also directs the regioselectivity of subsequent chemical modifications.

One key application of this compound is as a precursor for the synthesis of other important compounds in materials research, such as 2,6-di-tert-butylanthracene. The tert-butylated anthracene core can be strategically modified at other positions to develop materials for specific applications. The synthesis of complex molecules often involves multi-step reactions, and starting with a building block like this compound can streamline the synthetic process. chemrxiv.org For instance, anthracene derivatives are used as precursors in the "bottom-up" synthesis of structurally well-defined graphene nanoribbons (GNRs), which are promising materials for next-generation electronics. lmpv.nlrsc.orgresearchgate.netnih.gov The precise structure of the precursor molecule dictates the final structure of the GNR.

The synthesis of substituted anthracene derivatives is a significant area of research, as it allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. chemrxiv.orgmdpi.com this compound can be a starting point for creating derivatives with substituents at various positions, leading to materials with applications in organic electronics and beyond.

Integration into Functional Materials with Enhanced Performance

The integration of the this compound moiety into functional materials has been shown to lead to enhanced performance, particularly in the realm of organic electronics. The presence of the tert-butyl group can have a profound impact on the properties of the final material, leading to improvements in device efficiency, stability, and processability.

In the field of Organic Light-Emitting Diodes (OLEDs), for example, anthracene derivatives containing a tert-butyl group have been synthesized and used as the emitting layer. A study demonstrated that the introduction of a t-butyl group into an anthracene derivative led to a significant improvement in the performance of solution-processed OLEDs. The device incorporating the tert-butylated compound exhibited a luminance efficiency of 1.49 cd/A, which was almost double that of the non-tert-butylated analogue (0.85 cd/A). Furthermore, the power efficiency of the device with the tert-butyl group was 1.08 lm/W, nearly twice as high as the 0.56 lm/W of the device without it. nih.gov This enhancement is attributed to the improved properties conferred by the tert-butyl group, such as better solubility for solution processing and prevention of aggregation-induced quenching.

The impact of the tert-butyl group on OLED performance can be summarized in the following table:

Table 2: Performance Enhancement in OLEDs with a tert-Butyl-Substituted Anthracene Derivative

| Performance Metric | Anthracene Derivative (TATa) | tert-Butyl-Substituted Anthracene Derivative (T-TATa) | Improvement Factor |

| Luminance Efficiency (cd/A) | 0.85 | 1.49 | ~1.75x |

| Power Efficiency (lm/W) | 0.56 | 1.08 | ~1.93x |

| Data sourced from a study on solution-processed OLEDs. nih.gov |

These findings underscore the importance of this compound as a building block for high-performance organic electronic materials. The strategic incorporation of the tert-butyl group is a powerful tool for molecular engineers to fine-tune the properties of functional materials, leading to more efficient and durable devices. researchgate.netnih.govaps.orgaps.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in 2 Tert Butylanthracene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of molecules in solution. u-szeged.hu It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. u-szeged.hu

The bulky nature of the tert-butyl group introduces significant steric hindrance, which can influence the molecule's conformation. While the anthracene (B1667546) core is planar, the orientation of the tert-butyl group relative to this plane is a subject of conformational analysis. NMR techniques, particularly the analysis of Nuclear Overhauser Effects (NOEs), can provide insights into the spatial proximity of the tert-butyl protons to the aromatic protons, helping to define the preferred conformation of the molecule in solution. nih.gov

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic chemical processes, such as conformational changes or rotations around single bonds that occur on the NMR timescale. researchgate.netoxinst.com By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals, such as the broadening or coalescence of peaks. oxinst.com

For 2-tert-butylanthracene, VT-NMR can be employed to investigate the rotational dynamics of the tert-butyl group around the C-C bond connecting it to the anthracene ring. At low temperatures, this rotation may be slow enough on the NMR timescale for the three methyl groups of the tert-butyl substituent to become non-equivalent, potentially leading to separate signals. oxinst.com As the temperature is increased, the rate of rotation increases. When the rate of this dynamic process becomes fast relative to the NMR timescale, the three methyl groups become chemically equivalent, and their signals coalesce into a single sharp peak. oxinst.com By analyzing the temperature at which coalescence occurs, it is possible to calculate the thermodynamic activation barrier (energy barrier) for the rotation of the tert-butyl group. oxinst.com

Photoelectron (PE) Spectroscopy for Electronic Structure Insights

Photoelectron (PE) spectroscopy provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.

Anion photoelectron spectroscopy has been used to investigate the electronic structure of anionic clusters of anthracene and its alkyl derivatives, including this compound (2TBA). nih.gov In these experiments, a beam of mass-selected anions is intersected with a laser beam, and the energy of the detached electrons is analyzed. researchgate.net This technique allows for the determination of electron affinities (EAs) and provides insights into the evolution of electronic structures from a single molecule to larger aggregates. nih.gov

A comprehensive study on anthracene and several of its alkylated derivatives, including this compound, determined the electron affinities for their monomer anions. The results showed that the EAs are all confined to a narrow range, indicating the isoelectronic character of these molecules. nih.gov For cluster anions, it was found that anthracene and 2-methylanthracene (B165393) clusters form two different types of isomers (I and II), while alkyl-substituted anthracenes with bulkier groups, like this compound, exclusively form only one type of isomer (isomer I). nih.gov In this isomer, a monomeric anion core is progressively surrounded by neutral molecules as the cluster size increases. nih.gov

The vertical detachment energies (VDEs) for the monomer anions were measured and found to be well-reproduced by density functional theory calculations. nih.gov

| Compound | Abbreviation | EA (eV) | VDE (eV) |

|---|---|---|---|

| Anthracene | Ac | 0.54 | 0.55 |

| 1-Methylanthracene | 1MA | 0.52 | 0.53 |

| 2-Methylanthracene | 2MA | 0.59 | 0.60 |

| 9-Methylanthracene | 9MA | 0.47 | 0.48 |

| 9,10-Dimethylanthracene | DMA | 0.47 | 0.48 |

| This compound | 2TBA | 0.58 | 0.59 |

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining a detailed and unambiguous molecular structure. carleton.edu The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. uol.de The crystal diffracts the X-rays in a specific pattern of spots, and by analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgiastate.edu From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of exact bond lengths, bond angles, and intermolecular interactions. carleton.eduuol.de

For this compound, a single-crystal XRD analysis would reveal the planarity of the anthracene core and the precise geometry of the attached tert-butyl group. It would also provide crucial information on how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as π-stacking or van der Waals forces that govern the solid-state structure. This information is vital for understanding the material's physical properties and for correlating its solid-state structure with its observed photophysical characteristics.

Elucidating Crystal Structure-Property Relationships

The relationship between a molecule's crystal structure and its macroscopic properties is fundamental. Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. shimadzu.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and intermolecular packing. shimadzu.commdpi.com This information is vital for understanding how the tert-butyl group influences molecular stacking and, consequently, the material's electronic and photophysical properties.

Table 1: Crystallographic Data for the Related Compound 2-tert-Butyl-9,10-dibromoanthracene

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₆Br₂ | sigmaaldrich.com |

| Crystal System | Orthorhombic | sigmaaldrich.com |

| Space Group | Pnma | sigmaaldrich.com |

| a (Å) | 17.159(4) | sigmaaldrich.com |

| b (Å) | 16.082(4) | sigmaaldrich.com |

| c (Å) | 5.868(4) | sigmaaldrich.com |

| V (ų) | 1619.1(11) | sigmaaldrich.com |

| Z | 4 | sigmaaldrich.com |

| Key Feature | Disorder of t-Bu group | sigmaaldrich.com |

| Interplanar Spacing (Å) | 3.509(4) | sigmaaldrich.com |

Advanced Optical Spectroscopic Methods

Understanding the behavior of a molecule after it absorbs light is the domain of excited state kinetics, which is investigated using pump-probe techniques like time-resolved fluorescence (TRF) and transient absorption spectroscopy (TAS). science-softcon.denih.gov

Transient Absorption Spectroscopy (TAS) measures the difference in absorbance of a sample before and after excitation by an ultrashort laser pulse (the "pump"). A second, delayed "probe" pulse measures the absorption of the short-lived excited species. This allows for the characterization of non-radiative processes and the detection of "dark states" such as triplet states, which are not observable by fluorescence. The resulting data reveals the formation, decay, and transformation of excited states on timescales from femtoseconds to seconds.

Time-Resolved Fluorescence (TRF) , often measured using Time-Correlated Single Photon Counting (TCSPC), specifically monitors the decay of the fluorescent (emissive) excited state. It provides direct information on the lifetime of the singlet excited state (S₁) and can reveal processes that compete with fluorescence, such as intersystem crossing to the triplet state or non-radiative decay.

While specific kinetic data for this compound is sparse, studies on related anthrylacrylic esters illustrate the power of these methods. In one such study, fluorescence decays monitored at different emission wavelengths showed bi-exponential behavior, indicating the presence of two distinct excited state species, identified as Trans and Cis isomers. This demonstrates how TRF can unravel complex kinetic behavior in the excited state.

Table 2: Representative Excited State Lifetime Data for an Anthrylacrylic Ester Derivative (Illustrative Example)

| Solvent | Excited State Species | Lifetime (τ) | Contribution |

| Cyclohexane | LE (Trans-isomer) | 6.3 ns | Major |

| CT (Cis-isomer) | 5.6 ns | Minor | |

| Acetonitrile | LE (Trans-isomer) | 3.61 ns | Minor |

| CT (Cis-isomer) | 1.64 ns | Major |

Data adapted from studies on related anthracene derivatives to illustrate the technique's application.

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the 200–800 nm range. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital within the conjugated system.

The parent anthracene molecule exhibits a characteristic absorption spectrum with a maximum (λmax) at 375 nm, arising from these π → π* transitions. shimadzu.com The introduction of the tert-butyl group, an alkyl substituent, is expected to have a modest influence on these electronic transitions. Typically, alkyl groups cause a small red-shift (bathochromic shift) in the absorption peaks due to hyperconjugation. A more significant effect of the bulky tert-butyl group is steric; it can inhibit the close packing and aggregation of molecules. This is important because aggregation can cause significant changes in the absorption spectrum, and its prevention helps maintain the well-defined monomeric absorption properties.

Photoluminescence (PL) spectroscopy is the study of light emission from a substance after it has absorbed photons. For molecules like this compound, this emission is typically fluorescence, originating from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). PL spectra provide information on the emission color, efficiency (quantum yield), and purity.

Electroluminescence (EL) spectroscopy is the study of light emission from a material when an electric current is passed through it, which is the fundamental process in Organic Light-Emitting Diodes (OLEDs). Comparing the PL and EL spectra can provide insights into the stability and efficiency of the emissive species under electrical excitation.

A key role of the tert-butyl group in anthracene derivatives is to prevent aggregation-induced quenching of fluorescence. By sterically hindering the formation of non-emissive aggregates, the tert-butyl substituent helps to maintain high luminescence efficiency in the solid state. This property is highly desirable for OLED applications. For example, a closely related compound, 10,10′-bis(4-tert-butylphenyl)-9,9′-bianthracene, has been used as a host material in highly efficient blue fluorescent OLEDs. This molecule exhibits a twisted intramolecular charge-transfer (TICT) state, which enhances the generation of singlet excitons, leading to improved device performance.

Surface Science and Microscopic Characterization Techniques

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for analyzing solid samples, particularly powders or materials with rough surfaces that are not suitable for conventional transmission measurements. Instead of measuring transmitted light, DRS collects and analyzes the light that is diffusely scattered from the sample surface. The technique is highly sensitive to the electronic state of molecules adsorbed onto the surface of a non-absorbing substrate (like silica (B1680970) or titania).

When this compound is adsorbed onto a surface, its interaction with the substrate can alter its electronic energy levels. DRS can detect these changes, which manifest as shifts in the absorption bands compared to the molecule in solution or in a pure solid. For example, studies on ruthenium(II) complexes adsorbed onto TiO₂ nanoparticles have used DRS to characterize the electronic state and surface coverage of the adsorbed dye. Similarly, DRS could be used to study this compound on catalytic or semiconductor surfaces, providing insight into the formation of surface-bound aggregates or charge-transfer complexes that are crucial in photocatalysis and sensor applications. The Kubelka-Munk function is often applied to the reflectance data to linearize it and obtain a spectrum that is analogous to an absorption spectrum.

Atomic Force Microscopy (AFM) for Film Morphology and Stability

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. In the context of this compound research, AFM is instrumental in characterizing the morphology and stability of thin films, which is crucial for its applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

The introduction of the bulky tert-butyl group at the 2-position of the anthracene core has a significant impact on the material's solid-state properties. This substitution can inhibit crystallization and promote the formation of stable amorphous films. researchgate.netresearchgate.net The non-coplanar structure resulting from the tert-butyl group can lead to a decreased tendency for intermolecular π-π stacking, which is often associated with excimer formation and fluorescence quenching in thin films. acs.org Consequently, this compound and its derivatives are noted for their pronounced morphological stability, a key factor for the longevity and performance of organic electronic devices. researchgate.netacs.orgresearchgate.net

AFM analysis of thin films of materials incorporating a this compound core has revealed the formation of homogeneous and smooth surfaces. researchgate.net For instance, derivatives of this compound have been shown to form high-quality amorphous films with low surface roughness. researchgate.net The root-mean-square (RMS) roughness, a common parameter derived from AFM images to quantify surface smoothness, is often found to be very low for such films, indicating excellent surface morphology. researchgate.net

The stability of these films can also be assessed using AFM by subjecting the film to annealing at elevated temperatures and re-examining the surface morphology. Studies on related anthracene derivatives have shown no significant changes in surface morphology after thermal stress, confirming their high morphological stability. acs.org This stability is critical for preventing device degradation caused by crystallization or dewetting of the organic layers.

Below is a table summarizing typical findings from AFM analysis on thin films of anthracene derivatives, which are indicative of the expected characteristics for this compound films.

| Parameter | Typical Finding | Significance in this compound Research |

| Surface Topography | Homogeneous and uniform surface | Indicates good film-forming properties, essential for device fabrication. |

| RMS Roughness | Low values (e.g., < 1 nm) | A smooth surface minimizes current leakage and improves interfacial contact in multilayer devices. researchgate.net |

| Crystallinity | Predominantly amorphous | The bulky tert-butyl group hinders crystallization, leading to stable amorphous films. researchgate.netresearchgate.net |

| Thermal Stability | No significant change in morphology after annealing | High morphological stability is crucial for the operational lifetime of OLEDs. acs.org |

Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. reading.ac.uk This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). For the unequivocal identification of this compound, HRMS provides an exact molecular mass, which can be used to confirm its elemental formula.

The molecular formula of this compound is C18H18. The theoretical (calculated) monoisotopic mass of this compound can be determined by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C and ¹H).

The accurate mass measurement by HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars). A low-resolution mass spectrometer might not be able to distinguish between C18H18 and another molecule with the same nominal mass, but HRMS can easily resolve these, providing a high degree of confidence in the compound's identification.

The process involves ionizing the this compound sample and analyzing the resulting ions in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. reading.ac.uk The experimentally measured mass is then compared to the calculated theoretical mass. A small mass error, typically below 5 ppm, confirms the elemental composition.

The table below illustrates the principle of accurate mass determination for this compound using HRMS.

| Parameter | Value |

| Molecular Formula | C18H18 |

| Nominal Mass | 234 Da |

| Theoretical (Calculated) Monoisotopic Mass | 234.140851 Da |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) |

| Expected Experimental Mass | Within a few ppm of the theoretical mass (e.g., ± 0.0012 Da for 5 ppm error) |

This high level of accuracy is crucial for confirming the identity of newly synthesized batches of this compound, for identifying it in complex mixtures, or for studying its degradation products.

Conclusion and Outlook for Future Research on 2 Tert Butylanthracene

Synthesis of Key Academic Contributions and Interdisciplinary Relevance

The academic contributions surrounding 2-tert-butylanthracene have established it as a foundational molecule in materials science, particularly in the field of organic electronics. Research has consistently highlighted the strategic importance of the tert-butyl group, which imparts crucial steric hindrance that prevents intermolecular quenching and promotes the formation of stable, amorphous solid-state films beneficial for device performance. The primary interdisciplinary relevance of this compound lies at the intersection of synthetic organic chemistry and applied physics, where it serves as a robust structural scaffold for advanced emitter materials in Organic Light-Emitting Diodes (OLEDs).

Key research findings have demonstrated that while this compound itself is a useful blue-emitting material, its principal value is as a core building block. Chemists have developed synthetic routes to functionalize the anthracene (B1667546) core, particularly at the 9- and 10-positions, to fine-tune the electronic and photophysical properties of its derivatives. This has led to the creation of highly efficient and thermally stable emitters, such as 2-tert-butyl-9,10-di(naphth-2-yl)anthracene (B1358097) (TBADN), which has become a well-known blue emitter in OLED technology. Furthermore, the compound is a critical intermediate in the synthesis of other functional materials, underscoring its importance in the broader landscape of materials chemistry. The fluorescent properties of the anthracene core also suggest a nascent but growing relevance in the design of molecular probes and sensors, connecting materials science with analytical and biological chemistry. mdpi.com

| Key Contribution | Scientific Field | Interdisciplinary Relevance & Impact |

| Steric Hindrance Properties | Materials Science, Physical Chemistry | Prevents luminescence quenching in the solid state, enhancing efficiency and color purity in OLEDs. |

| Scaffold for Emitter Synthesis | Synthetic Organic Chemistry | Provides a robust core for developing advanced, high-performance blue emitters for next-generation displays. |

| Chemical Intermediate | Materials Chemistry | Enables the synthesis of a wide array of functionalized anthracene derivatives with tailored properties. |

| Fluorescent Core | Analytical Chemistry, Biochemistry | Forms the basis for developing future molecular probes and sensors for detecting specific ions or molecules. mdpi.com |

Identification of Unresolved Scientific Challenges and Open Research Questions

Despite the progress made, several scientific challenges and open questions remain in the study of this compound and its derivatives. A primary challenge lies in achieving highly efficient and stable deep-blue emitters, which are crucial for energy-efficient displays and lighting but remain a bottleneck for the technology. While derivatives of this compound are promising, further improvements in quantum efficiency and operational lifetime are necessary.

Another significant challenge is rooted in synthetic chemistry. The synthesis of anthracene derivatives with specific substitution patterns can be complex and low-yielding. chemrxiv.org Developing more efficient, regioselective, and scalable synthetic methodologies to access novel this compound derivatives is a critical unresolved issue. nih.gov This includes creating synthetic pathways that are more environmentally benign and cost-effective.

Furthermore, the full potential of this compound in areas beyond OLEDs is largely untapped. Its application as a molecular sensor is still in its infancy. Key questions remain:

How can the this compound scaffold be systematically modified to create high-selectivity and high-sensitivity fluorescent probes for specific environmental or biological analytes?

What is the fundamental relationship between the substitution pattern on the anthracene core and the material's charge transport properties, which are critical for optimizing device performance?

Can the photochemical properties of this compound be harnessed for applications in photocatalysis or photodynamic therapy, and what structural modifications would be required?

Addressing these questions will require a concerted effort combining synthetic innovation, detailed photophysical characterization, and computational modeling.

Promising Avenues for Advanced Investigation and Application-Oriented Research

The future of this compound research is bright, with several promising avenues for advanced investigation. The most immediate opportunities lie in the continued development of materials for organic electronics, but significant potential also exists in emerging application areas.

常见问题

Q. How can researchers mitigate tert-butyl group steric effects in supramolecular assembly studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。